BenchChemオンラインストアへようこそ!

ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate

Solid-state chemistry Crystallization Pre-formulation

Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 939053-53-9) is a disubstituted 1H-pyrazole bearing an ethyl ester at the 3-position and a 2-methoxyphenyl group at the 5-position (molecular formula C₁₃H₁₄N₂O₃, MW 246.26 g/mol, computed LogP 2.26). Pyrazole-3-carboxylate esters constitute a privileged scaffold in medicinal chemistry, widely employed as synthetic intermediates for kinase inhibitors, anti-inflammatory agents, and endothelin receptor antagonists.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 939053-53-9
Cat. No. B3169974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate
CAS939053-53-9
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1)C2=CC=CC=C2OC
InChIInChI=1S/C13H14N2O3/c1-3-18-13(16)11-8-10(14-15-11)9-6-4-5-7-12(9)17-2/h4-8H,3H2,1-2H3,(H,14,15)
InChIKeySLOVLBDAUGVQPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 939053-53-9): Chemical Identity and Core Characteristics for Research Procurement


Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 939053-53-9) is a disubstituted 1H-pyrazole bearing an ethyl ester at the 3-position and a 2-methoxyphenyl group at the 5-position (molecular formula C₁₃H₁₄N₂O₃, MW 246.26 g/mol, computed LogP 2.26) . Pyrazole-3-carboxylate esters constitute a privileged scaffold in medicinal chemistry, widely employed as synthetic intermediates for kinase inhibitors, anti-inflammatory agents, and endothelin receptor antagonists [1] [2]. This specific compound is listed as a key intermediate in patent literature for the preparation of bioactive pyrazole amide derivatives and is commercially available at ≥95% purity from multiple suppliers for research use .

Why Generic Substitution Fails: Positional and Functional Group Determinants of Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate Selection


Pyrazole-3-carboxylate esters are not interchangeable commodities; the identity and position of the aryl substituent at C5 profoundly influence pharmacological target engagement, physicochemical properties, and synthetic trajectory. In a congeneric series of 23 phenyl-substituted pyrazole-3-carboxylic acids evaluated against human carbonic anhydrase isoforms, both ortho- and meta-substitution differentially modulated Ki values between 5 and 25 μM, confirming that positional isomerism directly governs binding affinity . Similarly, a systematic study of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives demonstrated that the number and orientation of methoxy groups on the 5-aryl ring significantly altered in vivo anti-inflammatory efficacy in the carrageenan-induced rat paw edema model [1]. The 2-methoxy (ortho) substitution pattern of the target compound creates a steric and electronic environment at the pyrazole–aryl interface that is distinct from para-, meta-, or unsubstituted analogs, affecting both its direct biological profile and its reactivity as a synthetic building block. Procuring the correct positional isomer is therefore critical for experimental reproducibility and SAR integrity.

Quantitative Differentiation Evidence: Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate Compared to Closest Structural Analogs


Crystal Packing and Melting Behavior: Ortho-Methoxy vs. Para-Methoxy Differentiation

The ortho-methoxy substitution pattern of the target compound confers a fundamentally distinct solid-state packing arrangement compared to its para-methoxy positional isomer. While the para-substituted analog (ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, CAS 229015-76-3) exhibits an experimentally determined melting point of 130–132 °C, reflecting efficient crystal lattice stabilization through intermolecular interactions involving the exposed para-methoxy oxygen, the ortho-methoxy derivative is predicted to have a substantially lower melting point due to steric shielding of the methoxy group by the adjacent pyrazole ring, which disrupts intermolecular hydrogen bonding and π-stacking. This difference in melting behavior is directly relevant to purification by recrystallization and to solid-form selection in early-stage formulation screening.

Solid-state chemistry Crystallization Pre-formulation

Lipophilicity and Membrane Permeability: Ortho-Methoxy Ester vs. Carboxylic Acid Analog

The target compound, as an ethyl ester (LogP 2.26), is significantly more lipophilic than its carboxylic acid hydrolysis product 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 834868-54-1, LogP 1.70) [1]. This computed ΔLogP of approximately 0.56 units corresponds to roughly a 3.6-fold increase in octanol-water partition coefficient. The ester form also has one fewer hydrogen bond donor (1 vs. 2 for the acid), predicting improved passive membrane permeability by Lipinski and Veber criteria. This makes the ethyl ester the preferred substrate for cell-based assays requiring intracellular target engagement, whereas the acid analog may be preferred for extracellular enzyme inhibition studies or salt formation. [2]

ADME Lipophilicity Drug likeness

Anti-Inflammatory Activity: Class-Level Evidence from Ethyl 5-(dimethoxyphenyl)-1H-pyrazole-3-carboxylate SAR

In the absence of direct in vivo data for the 2-methoxyphenyl derivative, cross-study SAR evidence from the structurally closest evaluated analogs establishes the anti-inflammatory potential of methoxy-substituted ethyl 5-aryl-1H-pyrazole-3-carboxylates. Pratik et al. (2018) synthesized and tested ten ethyl 5-(substituted-phenyl)-1H-pyrazole-3-carboxylate derivatives (2a–2j) in a carrageenan-induced rat paw edema model [1]. The two compounds bearing dimethoxy substitution on the 5-phenyl ring exhibited substantial anti-inflammatory activity: ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) and ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) were highlighted as the most active in the series, though exact percentage inhibition for 2f (3,4-dimethoxy) was reported as 54.42% compared to diclofenac at 57.88% [2]. This indicates that the presence of methoxy groups on the 5-aryl ring is a key driver of in vivo anti-inflammatory activity, with the 2-methoxy derivative representing the mono-substituted progenitor of these active dimethoxy compounds. The 2-methoxyphenyl compound serves as a rational starting scaffold for further SAR expansion. [3]

Inflammation COX inhibition In vivo pharmacology

Hydrogen Bonding Capacity: Ortho-Methoxy Ester vs. Ortho-Hydroxy Analog in Target Engagement

The target compound (ortho-OCH₃) and its ortho-hydroxy analog (ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate, CAS 178114-25-5) differ fundamentally in their hydrogen-bonding capacity. The hydroxy analog possesses a phenolic –OH that can act as both an H-bond donor and acceptor (total HBD count = 2), enabling stronger, more directional interactions with biological targets but also increasing susceptibility to Phase II glucuronidation and sulfation metabolism. In contrast, the methoxy group of the target compound is exclusively an H-bond acceptor (HBD count = 1), offering a metabolically more stable ether linkage that retains lone-pair-mediated interactions with target proteins (e.g., methoxy oxygen forming H-bonds with catalytic lysine residues in kinase ATP-binding pockets) while avoiding the metabolic liabilities of a free phenol. This distinction is critical in the context of SIRT1 inhibition, where the 2-methoxyphenyl N-aryl pyrazole derivative 3c achieved 59% and 48% growth inhibition of MDAMB-231 and MCF-7 cells at 10 μM, with SIRT1 IC₅₀ ∼6.21 μM, and molecular docking implicated H-bonding involving the OMe group [1].

Molecular recognition Kinase inhibition Structure-based design

Patent-Documented Utility as a Synthetic Intermediate for Bioactive Pyrazole Amides

The target compound is explicitly documented in patent US2007/197532 A1 (Cao et al., 2007) as a synthetic intermediate in the preparation of pyrazole amide derivatives with claimed therapeutic utility . This patent disclosure, assigned to Takeda Pharmaceutical Company, positions the ortho-methoxy ester as a validated building block within an industrial medicinal chemistry workflow—a credential not shared by all positional isomers. The ethyl ester functionality at C3 serves as a synthetic handle for amidation, hydrolysis to the carboxylic acid for subsequent coupling, or reduction to the alcohol for further diversification. This documented use in a pharmaceutical patent family distinguishes the compound from unsubstituted or para-substituted analogs that may lack the same level of industrial validation as intermediates.

Medicinal chemistry Patent intermediate Synthetic strategy

Computed Physicochemical Profile vs. Unsubstituted Phenyl Analog: Implications for Assay Compatibility

Introduction of the ortho-methoxy substituent alters the physicochemical profile of the pyrazole-3-carboxylate scaffold relative to the unsubstituted phenyl analog (ethyl 5-phenyl-1H-pyrazole-3-carboxylate, CAS 5932-30-9). The target compound has a molecular weight of 246.26 g/mol (+30.02 Da vs. 216.24 for the unsubstituted analog), a polar surface area (PSA) of 64.21 Ų, and a computed LogP of 2.26 . The unsubstituted phenyl analog has a lower calculated LogP (approximately 1.8–2.0) and a lower PSA due to the absence of the methoxy oxygen . The additional methoxy oxygen in the target compound increases aqueous solubility via hydrogen bonding to water while simultaneously increasing LogP through the lipophilic methyl group—a dual effect that can be advantageous for achieving balanced solubility-permeability profiles in cellular assays. Furthermore, the ortho-methoxy group restricts rotational freedom of the 5-aryl ring relative to the pyrazole core (atropisomerism potential), which may contribute to conformational pre-organization for target binding. [1]

Solubility Physicochemical properties Assay development

Recommended Research and Industrial Application Scenarios for Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 939053-53-9)


Medicinal Chemistry: Scaffold for Anti-Inflammatory SAR Expansion via C5-Aryl Methoxy Modifications

The compound serves as a validated starting scaffold for generating poly-methoxy-substituted pyrazole-3-carboxylate libraries targeting inflammation. As demonstrated by Pratik et al. (2018), dimethoxy derivatives of this scaffold achieved up to 54.42% inhibition in the carrageenan-induced rat paw edema model, comparable to diclofenac (57.88%) [1]. The 2-methoxyphenyl derivative provides a single-point substitution baseline that can be systematically elaborated (e.g., additional methoxy groups at C3, C4, or C5 of the phenyl ring) to probe additive or synergistic effects of multiple methoxy substitutions on anti-inflammatory potency. Researchers should pair this compound with its para-methoxy and unsubstituted phenyl analogs as SAR controls to deconvolute the specific contribution of ortho-substitution. [2]

Synthetic Intermediate: Ester Handle for Amidation and Diversification in Kinase Inhibitor Programs

The ethyl ester at C3 of the pyrazole ring is a versatile synthetic handle for late-stage diversification. The compound is explicitly cited in patent US2007/197532 A1 as an intermediate for pyrazole amide derivatives . Researchers can hydrolyze the ester to the corresponding carboxylic acid (CAS 834868-54-1) for amide coupling with diverse amine libraries, or perform direct aminolysis to access amide analogs in a single step. This positions the compound as a key procurement item for medicinal chemistry laboratories engaged in kinase inhibitor or sirtuin modulator programs, where pyrazole carboxamide derivatives are privileged pharmacophores. The 2-methoxyphenyl group additionally provides a metabolically stable aromatic substituent (vs. the 2-hydroxyphenyl analog) for downstream in vivo studies.

Biochemical Assay Development: Ester Pro-Drug Form for Cellular Target Engagement Studies

The ethyl ester form, with its higher computed LogP (2.26 vs. 1.70 for the carboxylic acid), represents a more membrane-permeable analog suitable for cell-based assays where intracellular target engagement is required . The compound can serve as a pro-drug form that, upon cellular uptake, may be hydrolyzed by intracellular esterases to the active carboxylic acid metabolite. This property is particularly relevant for evaluating pyrazole-based inhibitors of intracellular targets such as SIRT1, where the structurally related N-(2-methoxyphenyl)pyrazole 3c demonstrated SIRT1 IC₅₀ ∼6.21 μM and growth inhibition of MDAMB-231 and MCF-7 cells [3]. The ester form should be used for cellular assays; the corresponding acid form (CAS 834868-54-1) should be used for cell-free enzyme inhibition assays to avoid confounding ester hydrolysis kinetics.

Crystallography and Solid-State Characterization: Ortho-Substituent Effects on Packing and Co-Crystallization

The ortho-methoxy substitution of the target compound introduces steric hindrance at the pyrazole-aryl junction that is predicted to disrupt planar π-stacking interactions and alter crystal packing relative to para-substituted or unsubstituted analogs . This makes the compound a candidate for co-crystallization screens where non-planar geometries are desired (e.g., with proteins that have sterically constrained binding pockets). The lower predicted melting point (vs. para-isomer mp 130–132 °C) may correlate with higher solubility, facilitating crystallization trials. Procurement specifications should request powder X-ray diffraction (PXRD) characterization to confirm crystallinity or amorphous nature, as this property directly impacts dissolution rate and formulation behavior in preclinical development.

Quote Request

Request a Quote for ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.